molecular formula C17H23N3O3 B5467158 N-(3,4-dimethoxybenzyl)-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide

N-(3,4-dimethoxybenzyl)-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5467158
M. Wt: 317.4 g/mol
InChI Key: UAYMAHIATWTOPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxybenzyl)-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as DIMEB, and it has been synthesized using various methods. DIMEB has shown promising results in various research studies, and it has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DIMEB is not fully understood, but it has been found to act as a potent inhibitor of the protein phosphatase 2A (PP2A) enzyme. PP2A is involved in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PP2A by DIMEB has been shown to result in the activation of various signaling pathways, including the Akt/mTOR pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
DIMEB has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. DIMEB has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, DIMEB has been shown to enhance synaptic plasticity and memory formation in the hippocampus.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DIMEB in scientific research is its potency as a PP2A inhibitor. This allows for the activation of various signaling pathways, which can be useful in studying various cellular processes. However, one of the limitations of using DIMEB is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of DIMEB in scientific research. One potential direction is the development of DIMEB-based therapies for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of DIMEB and its effects on various cellular processes. Finally, the development of new synthetic methods for DIMEB can also be explored to improve its yield and purity.

Synthesis Methods

The synthesis of DIMEB involves the reaction of 3,4-dimethoxybenzaldehyde with isopropylmagnesium bromide, followed by the reaction of the resulting intermediate with 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. This method has been optimized to achieve high yields of DIMEB.

Scientific Research Applications

DIMEB has been widely used in various scientific research studies. It has been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DIMEB has also been used as a tool in neuroscience research to study the mechanisms of synaptic plasticity and memory formation.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-methyl-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-11(2)13-9-14(20(3)19-13)17(21)18-10-12-6-7-15(22-4)16(8-12)23-5/h6-9,11H,10H2,1-5H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYMAHIATWTOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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